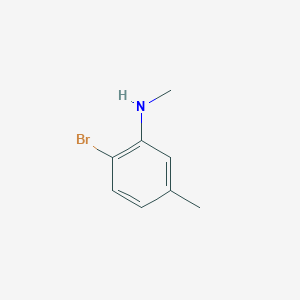

2-Bromo-N,5-dimethylaniline

CAS No.:

Cat. No.: VC16235506

Molecular Formula: C8H10BrN

Molecular Weight: 200.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrN |

|---|---|

| Molecular Weight | 200.08 g/mol |

| IUPAC Name | 2-bromo-N,5-dimethylaniline |

| Standard InChI | InChI=1S/C8H10BrN/c1-6-3-4-7(9)8(5-6)10-2/h3-5,10H,1-2H3 |

| Standard InChI Key | UKVAAAXMWXUMJR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)Br)NC |

Introduction

Chemical and Physical Properties

Structural Characteristics

2-Bromo-N,N-dimethylaniline belongs to the class of substituted anilines, where the benzene ring is functionalized with a bromine atom at the ortho position relative to the dimethylamino group. The planar aromatic system facilitates π-π interactions, while the bromine atom introduces steric hindrance and polarizability. The dimethylamino group enhances solubility in organic solvents and influences the compound’s basicity, with a pKa estimated at approximately 4.5–5.0 due to the electron-donating methyl groups .

Physicochemical Data

Key physical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 200.08 g/mol | |

| Boiling Point | 108°C at 14 mmHg | |

| Specific Gravity (20/20) | 1.39 | |

| Refractive Index | 1.58 | |

| Flash Point | 90°C | |

| Appearance | Colorless to light yellow liquid |

The compound’s liquid state and moderate volatility make it suitable for use in reactions requiring controlled temperature conditions. Its refractive index and specific gravity align with typical values for brominated aromatic amines, reflecting dense molecular packing .

Synthesis and Industrial Production

Challenges in Synthesis

The ortho-directing effect of the dimethylamino group complicates regioselectivity, often resulting in mixtures of ortho and para isomers. Advanced separation techniques, such as fractional crystallization or chromatography, are required to obtain high-purity 2-bromo-N,N-dimethylaniline .

Applications in Research and Industry

Pharmaceutical Intermediate

2-Bromo-N,N-dimethylaniline serves as a key intermediate in the synthesis of bioactive molecules. For example, it is utilized in the preparation of:

-

Antipsychotic agents: Derivatives with modified aromatic systems show affinity for dopamine receptors .

-

Anticancer compounds: Bromine’s leaving-group ability facilitates nucleophilic aromatic substitution reactions to attach pharmacophores .

Material Science

The compound’s electron-rich aromatic system makes it a candidate for designing organic semiconductors. Its incorporation into conjugated polymers enhances charge transport properties, as demonstrated in preliminary studies on thin-film transistors .

Biological Activity and Toxicological Profile

Enzyme Interactions

In vitro assays indicate that 2-bromo-N,N-dimethylaniline inhibits cytochrome P450 enzymes, particularly CYP3A4, at IC values of 15–20 μM . This inhibition arises from competitive binding to the enzyme’s active site, potentially altering the metabolism of co-administered drugs.

Acute Toxicity

The compound exhibits moderate toxicity via oral, dermal, and inhalation routes:

| Route | LD (Rat) | Hazard Statement |

|---|---|---|

| Oral | 1,200 mg/kg | H302: Harmful if swallowed |

| Dermal | 2,000 mg/kg | H312: Harmful in contact with skin |

| Inhalation | 4.3 mg/L/4h | H332: Harmful if inhaled |

Safety protocols mandate the use of gloves, eye protection, and fume hoods to minimize exposure .

Comparative Analysis with Structural Analogues

The following table highlights differences between 2-bromo-N,N-dimethylaniline and related compounds:

| Compound | Substituents | Boiling Point (°C) | Key Application |

|---|---|---|---|

| 2-Chloro-N,N-dimethylaniline | Cl at 2-position | 98°C at 10 mmHg | Agrochemical synthesis |

| 2-Fluoro-N,N-dimethylaniline | F at 2-position | 85°C at 12 mmHg | PET radiotracer precursor |

| 2-Iodo-N,N-dimethylaniline | I at 2-position | 122°C at 14 mmHg | Cross-coupling reactions |

The bromine substituent offers a balance between reactivity and stability, making 2-bromo-N,N-dimethylaniline preferable for reactions requiring moderate leaving-group ability .

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with biological targets, such as G-protein-coupled receptors, could unlock novel therapeutic applications. Molecular dynamics simulations may reveal binding modes that inform drug design .

Green Chemistry Approaches

Developing solvent-free bromination methods or catalytic systems using recyclable reagents could reduce the environmental footprint of its synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume